tert-butyl N-(2-amino-5-cyanophenyl)carbamate
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Overview
Description
tert-butyl N-(2-amino-5-cyanophenyl)carbamate: is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-5-cyanophenyl)carbamate typically involves the reaction of 2-amino-5-cyanophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(2-amino-5-cyanophenyl)carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
- Oxidation products include oxides of the original compound.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Chemistry: tert-butyl N-(2-amino-5-cyanophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: It is investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-5-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to a decrease in enzyme function. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
- tert-butyl N-(2-amino-4-cyanophenyl)carbamate
- tert-butyl N-(2-amino-6-cyanophenyl)carbamate
- tert-butyl N-(2-amino-3-cyanophenyl)carbamate
Comparison: tert-butyl N-(2-amino-5-cyanophenyl)carbamate is unique due to the position of the amino and cyanide groups on the phenyl ring. This specific arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
tert-butyl N-(2-amino-5-cyanophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-8(7-13)4-5-9(10)14/h4-6H,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPKRHHURHVQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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